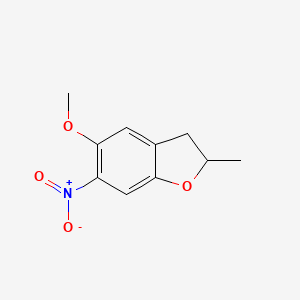

![molecular formula C16H14ClNO4S B2995484 methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate CAS No. 1327196-54-2](/img/structure/B2995484.png)

methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate, also known as MCA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MCA is a member of the sulfonyl acrylate family of compounds, which have been shown to exhibit a range of biological activities.

Applications De Recherche Scientifique

Enantioselective Synthesis and Polymerization

Enantioselective Synthesis of Polycyclic Indoles : A study by Gao, Xu, and Shi (2015) describes the use of a chiral phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction between indole-derived sulfonyl imines and bis(3-chlorophenyl)methyl acrylate. This reaction yields adducts that can be further transformed into polycyclic indoles, demonstrating the compound's role in synthesizing complex organic molecules (Yu-Ning Gao, Qin Xu, M. Shi, 2015).

RAFT Polymerization for Star Copolymers : Bray et al. (2017) explored reversible addition fragmentation chain transfer (RAFT) polymerization to prepare well-defined homopolymers and block copolymers, incorporating 2-acrylamido-2-methylpropane sulfonic acid (AMPS®) with comonomers. This study highlights the compound's potential in creating complex polymer architectures for industrial applications (Caroline P Bray, Raoul Peltier, Hyungsoo Kim, Antonio Mastrangelo, S. Perrier, 2017).

Sulfonation and Modification of Polymers

Polymer Electrolyte Membranes Synthesis : Takahashi et al. (2008) synthesized polymer electrolyte membranes (PEMs) consisting of alkylsulfonic acid through radiation-induced graft polymerization of methyl acrylate into a poly(ethylene-co-tetrafluoroethylene) film, followed by a sulfonation process. This research underlines the compound's usefulness in creating PEMs for fuel cell applications (Shuichi Takahashi, Hiroyuki Okonogi, T. Hagiwara, Y. Maekawa, 2008).

Hydrogel and Coating Applications

Hydrogel Transformation for Biomedical Engineering : Yu et al. (2020) demonstrated a strategy to transform weak poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) hydrogels into tough ones through strong sulfonate–Zr4+ metal-coordination complexes. This finding opens up possibilities for using the compound in versatile applications, including biomedical engineering (H. Yu, S. Zheng, Lingtao Fang, Zhimin Ying, M. Du, Jing Wang, Ke‐feng Ren, Z. Wu, Q. Zheng, 2020).

UV-Curable Acrylate Polymer for Anti-Fog Coatings : Yuan et al. (2014) prepared UV-curable hydrophilic acrylate polymers containing sulfonic acid groups for anti-fog coatings. This application exemplifies the compound's potential in creating functional coatings with excellent anti-fog performance (Yan Yuan, Ren Liu, C. Wang, Jing Luo, Xiaoya Liu, 2014).

Propriétés

IUPAC Name |

methyl (Z)-3-anilino-2-(4-chlorophenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAZIKHFJIIZMI-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)

![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)

![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)

![2-{4-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/structure/B2995420.png)

![2-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2995421.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)